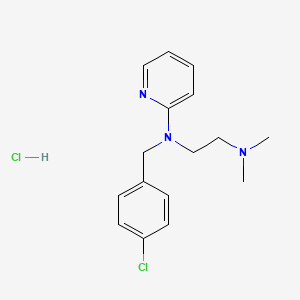

Chloropyramine Hydrochloride

Description

Properties

IUPAC Name |

N'-[(4-chlorophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3.ClH/c1-19(2)11-12-20(16-5-3-4-10-18-16)13-14-6-8-15(17)9-7-14;/h3-10H,11-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYWWAGBHABATA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(CC1=CC=C(C=C1)Cl)C2=CC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59-32-5 (Parent) | |

| Record name | Chloropyramine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006170429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9048859 | |

| Record name | Chloropyramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6170-42-9 | |

| Record name | Chloropyramine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6170-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloropyramine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006170429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloropyramine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloropyramine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloropyramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloropyramine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROPYRAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWA92Z14NN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Schiff Base Formation with 4-Chlorobenzaldehyde

The foundational method involves condensing 4-chlorobenzaldehyde with 1,1-dimethylethylenediamine to form a Schiff base intermediate. This imine is subsequently reduced to yield the tertiary amine backbone. While this route offers straightforward access to the core structure, challenges arise in controlling stereochemistry and eliminating byproducts from incomplete reductions. Industrial applications often bypass this method due to moderate yields (~60%) and laborious purification requirements.

Nucleophilic Aromatic Substitution with Halopyridines

A more efficient pathway employs 2-halopyridines (X = Cl, Br) reacting with 4-chlorobenzylamine derivatives. For instance, 2-bromopyridine reacts with $$ N,N $$-dimethyl-$$ N' $$-(4-chlorobenzyl)ethylenediamine in toluene under sodium amide catalysis. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 25–30°C | Maximizes SN2 efficiency |

| Solvent | Anhydrous toluene | Prevents hydrolysis |

| Base | Sodium amide (2.2 eq) | Ensures deprotonation |

This method achieves 85–90% conversion, with subsequent hydrochloride salt formation elevating purity to 95%. Comparative studies show bromopyridine derivatives outperform chloropyridines in reactivity (20% yield increase).

Modern Industrial Synthesis

Large-Scale Alkylation Protocol

Patent CN112645869A details a scalable three-step process:

- Nucleophilic Addition :

$$ \text{4-Cl-C}6\text{H}4\text{CH}2\text{CN} + \text{2-Br-C}5\text{H}4\text{N} \xrightarrow{\text{NaNH}2} \text{4-Cl-C}6\text{H}4\text{CH}(\text{C}5\text{H}4\text{N})\text{CN} $$- Solvent: Toluene (5 vol)

- Time: 4–6 hours at 25°C

Hydrolysis and Amination :

The nitrile intermediate undergoes LiAlH$$_4$$ reduction to the primary amine, followed by dimethylation using formaldehyde and sodium cyanoborohydride (Borch reaction).Salt Formation :

Treating the free base with HCl-saturated ethyl acetate precipitates chloropyramine hydrochloride (mp 218–220°C).

Critical Purification Steps :

- Liquid-liquid extraction with ethyl acetate removes unreacted starting materials.

- Recrystallization from methyl tert-butyl ether increases purity from 70% (crude) to 98.5%.

Alternative Methodologies

Reductive Amination Strategies

A novel approach couples 2-aminopyridine with 4-chlorobenzyl chloride via reductive amination using Pd/C catalysis under hydrogen atmosphere. While avoiding harsh bases, this method struggles with over-alkylation, capping yields at 65%.

Microwave-Assisted Synthesis

Recent optimization trials employ microwave irradiation (150 W, 100°C) to accelerate the condensation step, reducing reaction time from 6 hours to 45 minutes. However, scalability remains unproven due to equipment limitations.

Analytical Validation of Synthetic Batches

Quality Control Metrics

Post-synthesis analyses utilize:

- HPLC : C18 column, 0.1% TFA/acetonitrile gradient ( purity ≥98%)

- Titrimetry : Non-aqueous titration with HClO$$_4$$ in glacial acetic acid

- Spectroscopy : $$ ^1\text{H NMR} $$ (DMSO-d$$6$$) δ 8.3 (pyridine-H), 4.6 (N-CH$$2$$), 2.4 (N-CH$$_3$$)

Impurity Profiling :

Chemical Reactions Analysis

Table 1: Key Synthetic Steps and Reagents

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Chlorination | Thionyl chloride (SOCl₂) | Intermediate chloride derivative |

| 2 | Cyanide substitution | TiCl₄, Trimethylsilylcyanide (TMSCN) | Nitrile intermediate (4a–i ) |

| 3 | Reduction of nitrile to amine | LiAlH₄ in anhydrous diethyl ether | Free amine base |

| 4 | Salt formation | HCl in diethyl ether | Chloropyramine hydrochloride |

-

Mechanistic Insight :

Molecular Interactions and Binding

The compound’s reactivity extends to non-covalent interactions critical for its biological activity:

Table 2: Key Binding Interactions with FAK and VEGFR-3

| Target | Interaction Type | Residues Involved | Functional Impact |

|---|---|---|---|

| FAK | Hydrogen bonding | Ser 910, Pro 911, Asp 1036 | Disrupts FAK-VEGFR-3 complex |

| VEGFR-3 | Hydrophobic interactions | Tyr 925, Val 928, Leu 1035 | Inhibits kinase phosphorylation |

-

Structural Basis :

Degradation and Stability

This compound undergoes decomposition under specific conditions:

Table 3: Stability and Decomposition Pathways

| Condition | Observation | Byproducts |

|---|---|---|

| Heating (>172°C) | Thermal decomposition | Toxic gases (e.g., HCl, Cl₂) |

| Strong oxidizers | Oxidation of amine groups | N-oxides, chlorinated aromatics |

| Aqueous acidic solutions | Hydrolysis of amine-HCl salt | Free base formation |

-

pH Sensitivity : The compound is stable in solid form but hydrolyzes in strongly acidic/basic solutions, releasing free chloropyramine .

Stereochemical Considerations

Despite having a chiral center at the tertiary amine, both enantiomers exhibit similar binding affinities due to conformational flexibility in the FAK binding pocket .

Analytical Characterization

Key spectroscopic data for reaction monitoring:

Scientific Research Applications

Clinical Applications

Chloropyramine hydrochloride is widely recognized for its effectiveness in treating several allergic conditions. The primary indications include:

- Allergic Rhinitis : Relief from nasal congestion, sneezing, and itching.

- Allergic Conjunctivitis : Alleviation of eye symptoms such as redness and itching.

- Bronchial Asthma : Used as an adjunct therapy to manage asthma symptoms.

- Quincke's Edema : Treatment of severe swelling in the skin and mucous membranes.

- Anaphylactic Shock : Emergency intervention in severe allergic reactions.

Table 1: Clinical Uses of this compound

| Condition | Dosage Form | Administration Route | Typical Dosage |

|---|---|---|---|

| Allergic Rhinitis | Tablets | Oral | 25 mg, 3-4 times daily |

| Allergic Conjunctivitis | Eye drops | Topical | As prescribed |

| Bronchial Asthma | Injection | Intravenous/Intramuscular | 1-2 ampoules as needed |

| Quincke's Edema | Injection | Intravenous/Intramuscular | 1-2 ampoules as needed |

| Anaphylactic Shock | Injection | Intravenous/Intramuscular | 1-2 ampoules as needed |

Research Applications

This compound has also been investigated for its potential applications in cancer research. Studies have shown that it can induce apoptosis in certain cancer cell lines by modulating specific signaling pathways.

Case Study: Cancer Research

A study demonstrated that chloropyramine treatment increased SASH1 protein levels in breast cancer cells, leading to reduced cell viability in several cancer types including melanoma and pancreatic cancer. The findings suggest that chloropyramine may serve as a candidate for novel cancer therapies by targeting SASH1 expression .

Pharmacological Studies

Researchers utilize this compound to study antihistaminic activity and interactions with other drugs. Its effects are compared with other antihistamines to understand the pharmacodynamics and pharmacokinetics involved in allergic responses.

Table 2: Pharmacological Properties

| Property | Value |

|---|---|

| Chemical Formula | C16H20ClN3.HCl |

| Molar Mass | 326.27 g/mol |

| Bioavailability | Nearly 100% |

| Half-life | Approximately 14 hours |

| Solubility | 10 mM in DMSO |

Mechanism of Action

Chloropyramine hydrochloride exerts its effects by binding to the histamine H1 receptor. This binding blocks the action of endogenous histamine, leading to the temporary relief of symptoms associated with allergic reactions. By inhibiting histamine-induced vasodilation, increased vascular permeability, and tissue edema, this compound effectively reduces the symptoms of allergic conditions .

Comparison with Similar Compounds

Pharmacological Action :

- Antihistamine : Competitively blocks H₁ receptors, reducing histamine-induced symptoms (itching, swelling) .

- Anticholinergic Effects : Causes side effects like dry mouth and sedation due to cross-reactivity with acetylcholine receptors .

- Anticancer Activity: Inhibits focal adhesion kinase (FAK) and vascular endothelial growth factor receptor 3 (VEGFR-3) binding, reducing tumor growth in breast cancer and neuroblastoma models . Induces SASH1 protein expression, sensitizing non-small cell lung cancer (NSCLC) and breast cancer cells to apoptosis, particularly when combined with cisplatin or doxorubicin .

Clinical Use :

- Rapid onset (15–30 minutes) but short duration (3–6 hours), requiring multiple daily doses .

- Available as oral tablets, injectables, and topical formulations .

Comparison with Similar Compounds

Structural and Molecular Comparison

| Compound | Molecular Formula | Molecular Weight | Receptor Targets |

|---|---|---|---|

| Chloropyramine HCl | C₁₆H₂₀ClN₃·HCl | 326.26 | H₁, FAK, VEGFR-3 |

| Embramine HCl | C₁₈H₂₂BrNO·HCl | 384.74 | H₁ |

| Methapyrilene HCl | C₁₄H₁₉N₃S·HCl | 297.84 | H₁ |

| Chlorpheniramine Maleate | C₁₆H₁₉ClN₂·C₄H₄O₄ | 390.86 | H₁ |

Key Structural Notes:

- Chloropyramine : Ethylenediamine backbone with pyridyl and chlorobenzyl groups .

- Embramine : Brominated benzyl group, enhancing lipophilicity .

- Methapyrilene : Contains a thienyl group, altering receptor-binding kinetics .

- Chlorpheniramine : Propylamine chain with chlorophenyl group, differing in CNS penetration .

Pharmacological and Clinical Comparison

Research and Regulatory Status

Side Effect Profiles

| Compound | Common Side Effects | Unique Risks |

|---|---|---|

| Chloropyramine HCl | Sedation, dry mouth, constipation | Increased intraocular pressure |

| Embramine HCl | Drowsiness, blurred vision | Limited safety data |

| Methapyrilene HCl | Severe sedation, urinary retention | Carcinogenicity in preclinical models |

| Chlorpheniramine Maleate | Mild drowsiness, dizziness | Safer in low doses |

Biological Activity

Chloropyramine hydrochloride is a first-generation antihistamine primarily used in Eastern European countries for treating various allergic conditions. This article explores its biological activity, focusing on its pharmacological mechanisms, therapeutic applications, and relevant research findings.

This compound acts as a competitive reversible antagonist of the histamine H1 receptor. By binding to these receptors, it inhibits the effects of endogenous histamine, which is responsible for various allergic symptoms such as:

- Vasodilation

- Increased vascular permeability

- Tissue edema

In addition to its antihistaminic properties, chloropyramine exhibits some anticholinergic effects , which can lead to side effects like drowsiness and dry mouth due to its ability to cross the blood-brain barrier .

Therapeutic Applications

Chloropyramine is indicated for the treatment of:

- Allergic rhinitis

- Allergic conjunctivitis

- Bronchial asthma

- Angioedema

- Anaphylactic shock

- Allergic reactions to insect bites and food/drug allergies .

Pharmacological Profile

The following table summarizes key pharmacological actions and characteristics of this compound:

| Property | Description |

|---|---|

| Chemical Formula | C₁₆H₂₀ClN₃ |

| Molar Mass | 289.81 g/mol |

| Mechanism | H1 receptor antagonist |

| Primary Effects | Antihistaminic, anticholinergic |

| Common Side Effects | Drowsiness, dry mouth, constipation |

| Clinical Use | Allergic conditions, bronchial asthma |

In Vitro Studies

Recent studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. Notably, it has shown significant effects on neuroblastoma cell lines (SK-N-AS and SK-N-BE(2)), with an LC50 value around 170 μM and 144 μM respectively. This suggests potential applications in oncology beyond its traditional use as an antihistamine .

In Vivo Studies

In animal models, chloropyramine has been observed to reduce tumor growth significantly when administered alone or in combination with doxorubicin. This synergistic effect highlights its potential as a novel therapeutic agent in cancer treatment by targeting the interaction between VEGFR-3 and FAK proteins .

Case Studies

A notable case involved a child who exhibited severe allergic reactions effectively managed with this compound alongside dexamethasone. The rapid improvement in symptoms after administration underscores the drug's efficacy in acute allergic responses .

Q & A

Q. What are the primary biochemical targets of chloropyramine hydrochloride in cancer research?

this compound primarily targets the protein-protein interaction (PPI) interface between focal adhesion kinase (FAK) and vascular endothelial growth factor receptor-3 (VEGFR-3). By binding to the FAT domain of FAK, it disrupts FAK-VEGFR-3 complex formation, inhibiting downstream signaling pathways critical for tumor survival and metastasis. This mechanism was identified using molecular docking simulations and validated via immunoprecipitation and co-localization assays in breast cancer models .

Q. How does this compound induce apoptosis in cancer cells?

this compound triggers apoptosis by reducing FAK and VEGFR-3 phosphorylation, leading to mitochondrial dysfunction and activation of caspase pathways. In vitro studies using TUNEL assays and flow cytometry demonstrated a dose-dependent increase in apoptotic cells, particularly at concentrations ≥100 μM in neuroblastoma and breast cancer cell lines. This effect is independent of p53 status, suggesting broad applicability across cancer types with varying genetic backgrounds .

Q. What in vitro assays are commonly used to evaluate chloropyramine’s anti-proliferative effects?

Key methodologies include:

- MTS assays to measure metabolic activity via mitochondrial dehydrogenase.

- BrdU incorporation assays to quantify DNA synthesis and cell proliferation.

- Immunoblotting to assess phosphorylation states of FAK and VEGFR-3. These assays are standardized using cell lines (e.g., SK-N-AS neuroblastoma, MDA-MB-231 breast cancer) and validated with controls like doxorubicin .

Advanced Research Questions

Q. What challenges arise when targeting FAK-VEGFR-3 interactions with small molecules like chloropyramine?

A major challenge is achieving selectivity for the FAK-VEGFR-3 interface without affecting other tyrosine kinases. Chloropyramine’s specificity was confirmed via kinase profiling, showing minimal cross-reactivity with 98% of tested kinases. However, off-target effects on histamine H1 receptors (due to its antihistamine origin) necessitate careful dose optimization in vivo .

Q. How does chloropyramine compare to other FAK inhibitors (e.g., Defactinib, GSK2256098) in preclinical models?

Unlike catalytic inhibitors (e.g., Defactinib, which targets FAK’s ATP-binding site), chloropyramine disrupts PPIs, offering unique advantages:

Q. What experimental models validate chloropyramine’s in vivo anti-tumor activity?

Studies use xenograft models (e.g., murine breast cancer) with chloropyramine administered intraperitoneally (20 mg/kg daily). Tumor regression is quantified via caliper measurements and immunohistochemistry, revealing reduced FAK-VEGFR-3 co-localization and phospho-FAK levels. Synergy with chemotherapy is assessed using combination indices (CI <1 indicates synergy) .

Q. How can researchers address discrepancies in chloropyramine’s efficacy across cell lines?

Variability in LC₅₀ values (e.g., 144–170 μM in neuroblastoma vs. 50 μM in breast cancer) may stem from differences in FAK/VEGFR-3 expression. Researchers should:

- Profile baseline protein expression via Western blot.

- Use siRNA knockdown to confirm target dependency.

- Optimize dosing schedules based on pharmacokinetic data (e.g., plasma half-life: 2.5 hours in mice) .

Methodological Considerations

Q. What computational tools are used to study chloropyramine’s binding mode?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict chloropyramine’s interaction with FAK’s FAT domain. Validation includes mutagenesis studies (e.g., alanine scanning of FAK residues Y397/E420) to confirm critical binding sites .

Q. How is chloropyramine’s selectivity validated in kinase profiling assays?

Selectivity is tested using panels of 100+ recombinant kinases (e.g., Src, EGFR). Chloropyramine shows >100-fold selectivity for FAK/VEGFR-3 over most kinases, except histamine H1 receptors. Competitive binding assays (e.g., H1 receptor antagonists like cetirizine) can isolate off-target effects .

Q. What biomarkers are recommended for assessing chloropyramine’s mechanism in clinical trials?

Proposed biomarkers include:

- Phospho-FAK (Tyr397) levels in tumor biopsies.

- Circulating VEGFR-3 extracellular domain (sVEGFR-3) as a surrogate for target engagement.

These are quantifiable via ELISA or multiplex immunoassays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.